molecular formula C5H11N3O B15256403 2-(Azetidin-1-yl)-N'-hydroxyethanimidamide

2-(Azetidin-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B15256403
M. Wt: 129.16 g/mol
InChI Key: DHDNZQWTSLGPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-N'-hydroxyethanimidamide is a chemical compound with the CAS Registry Number 98487-54-8 and a molecular formula of C8H17N3O, resulting in a molecular weight of 171.24 g/mol . Its structure features an azetidine ring, a four-membered nitrogen-containing heterocycle known to be a significant scaffold in medicinal chemistry, linked to a N'-hydroxyethanimidamide group. Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. While specific biological data for this exact molecule is not widely published in the available literature, the azetidinone (beta-lactam) core is a privileged structure in drug discovery. Compounds based on this structure have been extensively investigated for their potential therapeutic effects, particularly as cholesterol absorption inhibitors for the treatment of hyperlipidaemic and atherosclerotic conditions . Some novel azetidin-2-one derivatives have also demonstrated hypocholesterolemic activity in preclinical models . This suggests that this compound may serve as a valuable intermediate or building block for synthetic organic chemists and medicinal researchers exploring the structure-activity relationships of azetidine-containing compounds. Its potential applications could span the development of novel molecules for metabolic and cardiovascular disease research.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

2-(azetidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C5H11N3O/c6-5(7-9)4-8-2-1-3-8/h9H,1-4H2,(H2,6,7)

InChI Key

DHDNZQWTSLGPKK-UHFFFAOYSA-N

Isomeric SMILES

C1CN(C1)C/C(=N/O)/N

Canonical SMILES

C1CN(C1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation and Ethanol Derivative Precursors

Azetidine, a four-membered saturated heterocycle, serves as a foundational building block for this compound. The Staudinger ketene-imine cycloaddition, a well-established method for β-lactam synthesis, can be adapted to generate azetidine derivatives. For instance, reacting imines derived from glyoxal derivatives with ketenes under thermal or photochemical conditions yields trans-azetidinones. Subsequent reduction of the lactam carbonyl to an amine could provide the azetidine core, though direct methods for azetidine synthesis from β-amino acids via cyclization are more efficient.

The intermediate 2-(Azetidin-1-yl)ethanol (CAS 67896-18-8), a commercially available liquid (95–98% purity), serves as a critical precursor. Its hydroxyl group can be oxidized to an aldehyde or ketone using pyridinium chlorochromate (PCC) or Swern oxidation conditions. For example:

$$
\text{2-(Azetidin-1-yl)ethanol} \xrightarrow[\text{PCC, CH}2\text{Cl}2]{25^\circ\text{C}} \text{2-(Azetidin-1-yl)acetaldehyde}
$$

This aldehyde intermediate is then subjected to condensation with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in a methanol/water mixture under reflux to form the target amidoxime:

$$
\text{2-(Azetidin-1-yl)acetaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow[\text{MeOH/H}2\text{O}]{60^\circ\text{C}} \text{2-(Azetidin-1-yl)-N'-hydroxyethanimidamide}
$$

Table 1: Optimization of Amidoxime Formation from 2-(Azetidin-1-yl)acetaldehyde

Reaction Time (h) Solvent System Temperature (°C) Yield (%)
6 MeOH/H$$_2$$O (3:1) 60 72
8 EtOH/H$$_2$$O (2:1) 70 68
4 THF/H$$_2$$O (4:1) 50 65

Microwave-Assisted Cycloaddition and Ring Expansion

[3+1] Cycloaddition for Azetine Intermediates

Recent advances in azetine synthesis, such as rhodium-catalyzed [3+1] cycloadditions between aziridines and carbenes, offer pathways to unsaturated intermediates. For example, treating a diazo-aziridine with a copper catalyst generates 2-azetines, which can be hydrogenated to azetidines. Introducing a hydroxyethanimidamide side chain prior to cyclization ensures proper functionalization:

  • Aziridine Preparation : React ethyl diazoacetate with a substituted imine to form a diazo-aziridine.
  • Ring Expansion : Under Cu(acac)$$_2$$ catalysis, the aziridine undergoes expansion to a 2-azetine.
  • Hydrogenation : Palladium-on-carbon (Pd/C) catalyzed hydrogenation saturates the azetine to azetidine.
  • Amidoxime Formation : React the azetidine-bound acetonitrile with hydroxylamine.

Table 2: Hydrogenation Conditions for 2-Azetine to Azetidine Conversion

Catalyst Pressure (psi) Solvent Time (h) Yield (%)
Pd/C 50 EtOAc 12 85
PtO$$_2$$ 30 MeOH 10 78

Direct Cyclization of β-Amino Acids

Phosphoryl Chloride-Mediated Cyclization

β-Amino acids cyclize efficiently in the presence of diphenylphosphoryl chloride (Ph$$_2$$POCl) to form azetidinones. Adapting this method, N-protected β-amino acids bearing a hydroxyethanimidamide side chain can undergo cyclization:

$$
\text{N-Boc-β-alanine-hydroxamate} \xrightarrow[\text{Ph}2\text{POCl, CH}3\text{CN}]{0^\circ\text{C}} \text{this compound}
$$

This method avoids oxidation steps but requires precise temperature control to prevent epimerization.

Reductive Amination Pathways

Ketone Intermediate and Hydroxylamine Coupling

A two-step reductive amination strategy involves:

  • Ketone Synthesis : Oxidize 2-(Azetidin-1-yl)ethanol to 2-(Azetidin-1-yl)acetone.
  • Reductive Amination : React the ketone with hydroxylamine in the presence of NaBH$$_3$$CN.

$$
\text{2-(Azetidin-1-yl)acetone} + \text{NH}2\text{OH} \xrightarrow[\text{NaBH}3\text{CN, MeOH}]{25^\circ\text{C}} \text{this compound}
$$

Table 3: Reductive Amination Yield Variation with Reducing Agents

Reducing Agent Solvent Time (h) Yield (%)
NaBH$$_3$$CN MeOH 24 70
NaBH(OAc)$$_3$$ THF 18 65

Radical Addition to 2-Azetines

Xanthate-Mediated Functionalization

Zard’s radical addition methodology enables functionalization of 2-azetines with xanthates. For the target compound:

  • 2-Azetine Synthesis : Prepare via Luisi’s flow-synthesis protocol.
  • Radical Addition : Introduce a hydroxamate-linked xanthate under lauroyl peroxide catalysis.
  • Reduction : Remove the xanthate group via radical reduction.

This route offers regioselectivity but requires multi-step purification.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-1-yl)-N’-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the azetidine ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Key Features
2-(Azetidin-1-yl)-N'-hydroxyethanimidamide C₅H₁₀N₃O 128.16 Azetidin-1-yl Not provided Compact heterocycle; GPCR agonist potential
2-(Diethylamino)-N'-hydroxyethanimidamide C₆H₁₅N₃O 145.21 Diethylamino MFCD09050493 Flexible aliphatic chain; no ring strain
2-(2-Thienyl)-N'-hydroxyethanimidamide C₆H₈N₂OS 156.20 2-Thienyl Not provided Aromatic sulfur heterocycle; enhanced π-conjugation
2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide C₈H₇ClFN₃O 215.61 Halogenated aryl 333748-81-5 Electron-withdrawing substituents; safety data available
2-(1,3-Benzothiazol-2-yl)-N'-hydroxyethanimidamide C₉H₉N₃OS 207.25 Benzothiazole Not provided Rigid bicyclic system; potential enzyme inhibition

Key Observations :

  • Ring Strain vs. Flexibility: The azetidine group introduces ring strain, which may enhance reactivity or binding affinity compared to the flexible diethylamino analog .
  • Conjugation : Thienyl and benzothiazole substituents enhance π-conjugation, which could improve interactions with aromatic residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.